molecular formula C19H21ClN2S B293161 N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine

Katalognummer B293161
Molekulargewicht: 344.9 g/mol
InChI-Schlüssel: OXQCCHGAUVLVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine, commonly known as CTDP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. CTDP belongs to the class of compounds known as D1-like dopamine receptor agonists, which have been shown to have potential therapeutic effects in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

CTDP has been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological disorders. The compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CTDP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Wirkmechanismus

The mechanism of action of CTDP involves its binding to D1-like dopamine receptors in the brain. This binding leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The increased release of dopamine leads to the activation of the brain's reward pathway, which is thought to be responsible for the therapeutic effects of CTDP.
Biochemical and Physiological Effects:
CTDP has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in dopamine release, an increase in the expression of genes involved in dopamine signaling, and an increase in the number of dopamine receptors in the brain. CTDP has also been shown to increase the activity of certain enzymes involved in dopamine synthesis, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CTDP in lab experiments is its specificity for D1-like dopamine receptors, which allows for the selective activation of these receptors without affecting other neurotransmitter systems. This specificity also allows for the study of the specific effects of D1-like receptor activation on behavior and physiology. However, one limitation of using CTDP in lab experiments is its relatively low potency compared to other D1-like receptor agonists, which may require higher doses to achieve therapeutic effects.

Zukünftige Richtungen

There are a number of future directions for research on CTDP and its potential therapeutic applications. One area of research is the development of more potent D1-like receptor agonists that may have greater therapeutic efficacy. Another area of research is the study of the long-term effects of CTDP treatment on behavior and physiology, as well as the potential for tolerance and dependence. Additionally, the potential use of CTDP in the treatment of other neurological disorders, such as depression and anxiety, is an area of ongoing research.

Synthesemethoden

The synthesis method for CTDP involves a multi-step process that starts with the reaction of 4-chloroaniline with cyclopentanone in the presence of sodium ethoxide to form 4-chloro-N-cyclopentyl aniline. The resulting compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound, which is then reacted with thiourea to form CTDP.

Eigenschaften

Molekularformel

C19H21ClN2S

Molekulargewicht

344.9 g/mol

IUPAC-Name

1-N-(4-chlorophenyl)-3-N-cyclopentyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C19H21ClN2S/c20-13-9-11-15(12-10-13)22-19-17-8-4-3-7-16(17)18(23-19)21-14-5-1-2-6-14/h9-12,14H,1-8H2

InChI-Schlüssel

OXQCCHGAUVLVJT-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Kanonische SMILES

C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.